molecular formula C10H14ClNO3 B1529052 3-Amino-2-(propan-2-yloxy)benzoic acid hydrochloride CAS No. 1803606-06-5

3-Amino-2-(propan-2-yloxy)benzoic acid hydrochloride

Cat. No. B1529052
M. Wt: 231.67 g/mol
InChI Key: NIXTWAFDKYIRIX-UHFFFAOYSA-N
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Description

“3-Amino-2-(propan-2-yloxy)benzoic acid hydrochloride” is a chemical compound with the molecular formula C10H14ClNO3 . It has a molecular weight of 231.68 . This compound is used for research purposes .


Molecular Structure Analysis

The InChI code for “3-Amino-2-(propan-2-yloxy)benzoic acid hydrochloride” is 1S/C10H13NO3.ClH/c1-6(2)14-9-7(10(12)13)4-3-5-8(9)11;/h3-6H,11H2,1-2H3,(H,12,13);1H . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“3-Amino-2-(propan-2-yloxy)benzoic acid hydrochloride” is a powder that is stored at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require additional specific experimental measurements.

Scientific Research Applications

Fluorescence Probes for Reactive Oxygen Species

The development of novel fluorescence probes, specifically designed for detecting highly reactive oxygen species (hROS) like hydroxyl radicals and reactive intermediates of peroxidase, highlights one application area. These probes, due to their selective reactivity, can differentiate hROS from other reactive oxygen species, providing a tool for studying the roles of these species in biological and chemical contexts (Setsukinai et al., 2003).

Polyaniline Doping

Another application is found in the field of conductive polymers, where benzoic acid derivatives, including those similar to 3-Amino-2-(propan-2-yloxy)benzoic acid hydrochloride, are used as dopants for polyaniline. This doping process enhances the electrical conductivity of polyaniline, which is crucial for its use in advanced technological applications (Amarnath & Palaniappan, 2005).

Antibacterial Activity

Additionally, derivatives of benzoic acid, including those structurally related to 3-Amino-2-(propan-2-yloxy)benzoic acid hydrochloride, have been synthesized and tested for their antibacterial activities. These compounds hold potential for the development of new antibacterial agents, contributing to the ongoing efforts in combating microbial resistance (Satpute, Gangan, & Shastri, 2018).

Microbial Biosynthesis

In the realm of biotechnology, co-culture engineering using Escherichia coli has been employed for the microbial biosynthesis of compounds like 3-amino-benzoic acid, showcasing the potential of microbial systems in producing valuable chemical compounds from simple substrates such as glucose (Zhang & Stephanopoulos, 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing thoroughly after handling, and wearing protective gloves and eye protection .

properties

IUPAC Name

3-amino-2-propan-2-yloxybenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-6(2)14-9-7(10(12)13)4-3-5-8(9)11;/h3-6H,11H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXTWAFDKYIRIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=C1N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-(propan-2-yloxy)benzoic acid hydrochloride

CAS RN

1803606-06-5
Record name 3-amino-2-(propan-2-yloxy)benzoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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